(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one (3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 492-30-8
VCID: VC0017293
InChI: InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1
SMILES: CC1(C(C(OC1=O)CO)O)O
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

CAS No.: 492-30-8

Reference Standards

VCID: VC0017293

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one - 492-30-8

CAS No. 492-30-8
Product Name (3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Standard InChI InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1
Standard InChIKey WJBVKNHJSHYNHO-ZMIZWQJLSA-N
Isomeric SMILES C[C@]1([C@@H]([C@H](OC1=O)CO)O)O
SMILES CC1(C(C(OC1=O)CO)O)O
Canonical SMILES CC1(C(C(OC1=O)CO)O)O
Synonyms 2-C-Methyl-D-ribonic Acid γ-Lactone; 2-C-Methyl-D-ribo-pentonic Acid γ-Lactone; NSC 19768; NSC 62382; α-D-Glucosaccharinic Acid γ-Lactone;
PubChem Compound 11805069
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator